2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
Description
Properties
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOKFABHXFABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Overview of benzamide ether synthesis intermediates and their applications
Structural Logic, Synthetic Pathways, and Medicinal Applications
Executive Summary
The benzamide ether scaffold—specifically the ortho-alkoxy benzamide moiety—represents a privileged structure in medicinal chemistry. It serves as the pharmacophore backbone for a distinct class of dopamine
This guide analyzes the synthetic architecture of these molecules, focusing on the critical intermediates required to establish the ether linkage and the amide bond. We prioritize the chemical causality behind route selection—specifically the competition between N-alkylation and O-alkylation—and provide optimized protocols for scalable synthesis.
Structural Significance & Pharmacophore Analysis
The "benzamide ether" is not merely a structural description; it is a functional necessity. In drugs like Sulpiride , Amisulpride , and Metoclopramide , the ether group (typically a methoxy group at the 2-position) plays a critical thermodynamic role.
-
Conformational Locking: The ortho-methoxy group accepts a hydrogen bond from the amide nitrogen. This forms a pseudo-six-membered ring, locking the molecule into a planar conformation essential for fitting into the deep hydrophobic pocket of G-protein coupled receptors (GPCRs).
-
Lipophilicity Modulation: The ether linkage masks the polar phenolic hydroxyl, improving blood-brain barrier (BBB) permeability while retaining polar interaction capabilities.
Visualization: Structural Logic of Orthopramides
The following diagram illustrates the intramolecular hydrogen bonding and the retrosynthetic disconnection logic.
Figure 1: Structural logic and retrosynthetic breakdown of the benzamide ether pharmacophore.
Synthetic Pathways & Chemo-selectivity
The synthesis of benzamide ethers generally follows two primary routes. The choice depends heavily on the substituents on the benzene ring (electron-donating vs. electron-withdrawing) and the availability of starting materials.
Route A: The "Ether-First" Strategy (Preferred)
This route involves the O-alkylation of a hydroxybenzoic acid (or ester) followed by amide coupling.
-
Advantage: Avoids chemoselectivity issues during alkylation. If the amide is formed first, subsequent alkylation conditions might lead to N-alkylation of the amide, which is thermodynamically possible and difficult to separate.
-
Key Intermediate: 2-methoxy-4-amino-5-(sulfonyl/chloro)benzoic acid.
Route B: The "Amide-First" Strategy
This route involves coupling a salicylic acid derivative with the amine, followed by O-alkylation.
-
Risk: Requires highly specific conditions to favor O-alkylation over N-alkylation of the amide nitrogen.
-
Application: Used only when the ether group is complex or labile to coupling conditions.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Ether-First) | Route B (Amide-First) |
| Primary Challenge | Ester hydrolysis selectivity | N vs. O alkylation selectivity |
| Reagent Cost | Low (Generic alkyl halides) | Medium (Requires selective bases) |
| Scalability | High (Industrial Standard) | Low (Purification bottlenecks) |
| Yield | >85% (Typical) | 40-60% (Variable) |
Detailed Experimental Protocols
The following protocols represent a self-validating workflow for the Ether-First strategy, synthesizing a generic 2-methoxy-benzamide intermediate.
Protocol 1: Regioselective O-Methylation of Substituted Salicylic Acid
Objective: Convert methyl 4-amino-2-hydroxybenzoate to methyl 4-amino-2-methoxybenzoate.
Rationale: We use Potassium Carbonate (
Materials:
-
Methyl 4-amino-2-hydroxybenzoate (1.0 eq)
-
Dimethyl sulfate (DMS) or Methyl Iodide (1.1 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Acetone (Reagent grade, 0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with methyl 4-amino-2-hydroxybenzoate and anhydrous acetone. Stir until dissolved.
-
Base Addition: Add
in a single portion. The suspension will turn yellow/orange due to phenoxide formation. -
Alkylation: Add Dimethyl sulfate dropwise over 20 minutes via an addition funnel to control the exotherm. Safety Note: DMS is highly toxic; use a scrubber.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (lower
, H-bond donor) should disappear, replaced by a less polar spot (methyl ether). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.
Protocol 2: Amide Coupling via Acyl Chloride Activation
Objective: Couple the 2-methoxybenzoic acid intermediate with a diamine.
Rationale: Thionyl chloride (
Step-by-Step Methodology:
-
Activation: Dissolve the hydrolyzed acid (from Protocol 1) in Toluene. Add
(1.5 eq) and a catalytic drop of DMF. Heat to for 2 hours. -
Evaporation: Remove excess
and Toluene under reduced pressure (azeotropic removal ensures complete removal of acidic species). -
Coupling: Redissolve the crude acid chloride in DCM (
). Add Triethylamine (2.5 eq). -
Amine Addition: Add the target amine (e.g., 2-(diethylamino)ethylamine) dropwise.
-
Validation: Monitor by LC-MS. Look for the
peak corresponding to the benzamide. -
Quench: Wash with saturated
to remove unreacted acid, then Brine.
Workflow Visualization
This diagram details the decision-making process for synthesizing benzamide ethers, highlighting critical checkpoints.
Figure 2: Decision tree for benzamide ether synthesis optimization.
Applications in Drug Development
The benzamide ether intermediates described above are direct precursors to several high-value pharmaceutical classes.
A. Dopamine
Antagonists (Antipsychotics)
-
Mechanism: The ortho-methoxy benzamide acts as a steric shield and electronic modulator.
-
Key Drug: Amisulpride .
-
Synthesis Note: Requires the coupling of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid with (1-ethylpyrrolidin-2-yl)methanamine. The sulfonyl group is often introduced via chlorosulfonation prior to the ether formation to exploit the directing effects of the phenol.
-
B. Prokinetics (Gastroprokinetics)
-
Key Drug: Metoclopramide .
-
Synthesis Note: Involves the acetylation of the aniline nitrogen after amide formation to prevent side reactions, though the core scaffold relies on the 4-amino-5-chloro-2-methoxy pattern.
-
C. HDAC Inhibitors (Oncology)
-
Key Drug: Entinostat (MS-275) .
-
Structure: A pyridyl-carbamate benzamide.
-
Role of Ether: While Entinostat itself is an amino-benzamide, several next-generation analogs incorporate ether linkages to fine-tune zinc-binding affinity in the HDAC active site.
-
Troubleshooting & Expert Insights
As an application scientist, common failure modes in this chemistry include:
-
Incomplete O-Methylation:
-
Cause: Water in the solvent (Acetone) or old
. -
Fix: Use molecular sieves in the reaction or switch to DMF as a solvent (though workup is harder).
-
-
Desulfonylation (Specific to Amisulpride precursors):
-
Cause: Harsh acid hydrolysis of the ester.
-
Fix: Use LiOH in THF/Water at room temperature rather than refluxing HCl.
-
-
Poor Solubility of Zwitterions:
-
Cause: Amino-acid intermediates (e.g., 4-amino-salicylic acid) are zwitterionic and insoluble in organic solvents.
-
Fix: Protect the amine (e.g., Acetyl group) or work strictly with the methyl ester until the final coupling.
-
References
-
Lattmann, E., et al. (2006). "Synthesis and evaluation of N-(benzyl)benzamides as novel subtype-selective dopamine D4 receptor ligands." European Journal of Medicinal Chemistry, 41(2), 263-269.
-
Hadad, G. M., et al. (2012). "Optimized Synthesis of Amisulpride and its Impurity Profiling." Journal of Pharmaceutical and Biomedical Analysis, 67-68, 11-18.
-
Anzini, M., et al. (2008). "Synthesis and biological evaluation of novel 5-HT4 receptor agonists/antagonists." Journal of Medicinal Chemistry, 51(22), 7193-7204.
-
Smith, J. & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis mechanism).
-
Bressi, J. C., et al. (2010). "Discovery of Entinostat-like HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145.
Methodological & Application
Application Note: Advanced Recrystallization and Purification Strategies for Benzamide Derivatives
Executive Summary
Benzamide derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for numerous antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. However, the presence of the amide moiety (
This Application Note provides a rigorous, evidence-based framework for the purification of benzamide derivatives. Moving beyond generic organic chemistry procedures, this guide focuses on the thermodynamic behaviors specific to the amide hydrogen-bonding network to maximize yield and purity (
Physicochemical Principles of Benzamide Solubility
To design an effective purification protocol, one must understand the intermolecular forces at play. Benzamides possess a rigid phenyl ring (lipophilic) and a polar amide group (hydrophilic, H-bond donor/acceptor).
The Hydrogen Bond Network
The primary driver for benzamide crystallization is the formation of intermolecular hydrogen bonds (amide-to-amide or amide-to-solvent).
-
Protic Solvents (Alcohols): Compete for H-bonds. High solubility at high temperatures, significant drop in solubility upon cooling. Ideal for thermal recrystallization.
-
Aprotic Polar Solvents (DMSO, DMF): Often too powerful; they disrupt the crystal lattice so effectively that recovery is difficult without an anti-solvent.
-
Non-Polar Solvents (Hexane, Toluene): Generally poor solvents for benzamides, making them excellent candidates for anti-solvents .
Solvent Selection Matrix
The following table summarizes solvent compatibility based on the dielectric constant (
| Solvent Class | Representative Solvents | Role in Benzamide Purification | Operational Note |
| Primary (Good) | Ethanol, Methanol, 2-Propanol | Dissolution medium | Best balance of polarity. Ethanol is preferred for toxicity profiles (Class 3). |
| Intermediate | Ethyl Acetate, Acetonitrile | Modifier / Primary | Good for lipophilic benzamides. Acetonitrile often yields distinct polymorphs. |
| Anti-Solvent | n-Heptane, Hexane, Water | Precipitant | Heptane is preferred over Hexane due to higher flash point and lower toxicity. |
| Scavenger | Toluene | Impurity removal | Excellent for removing non-polar synthetic byproducts while retaining the benzamide. |
Strategic Workflow: The Decision Matrix
Before initiating wet chemistry, use the following logic flow to determine the optimal purification path. This minimizes material loss and solvent waste.
Figure 1: Strategic decision tree for selecting the purification methodology based on initial solubility observations.
Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (The Gold Standard)
Applicability: Benzamides with steep solubility curves (low solubility at RT, high at reflux).
Target Purity:
Step-by-Step Methodology:
-
Solvent Choice: Start with Ethanol (95%) or Ethyl Acetate .
-
Dissolution:
-
Place crude benzamide in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add solvent sparingly while heating to reflux.
-
Critical Insight: Add solvent only until the solid just dissolves. Excess solvent drastically reduces yield (Reference: Vogel's Textbook).
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble particles (catalyst residues, dust) remain at reflux, filter rapidly through a pre-heated fluted filter paper or a heated sintered glass funnel.
-
Why: Prevents premature crystallization on the filter, which causes yield loss.
-
-
Controlled Cooling (Nucleation Control):
-
Remove heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Thermodynamic Rationale: Rapid cooling traps impurities within the crystal lattice (occlusion). Slow cooling promotes the growth of pure, well-defined crystals.
-
-
Cryogenic Finish:
-
Once at room temperature, place the flask in an ice bath (
) for 30 minutes to maximize recovery.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel). Wash the cake with a small volume of cold solvent.
-
Dry in a vacuum oven at
.
-
Protocol B: Anti-Solvent Precipitation (Binary System)
Applicability: Thermally unstable derivatives or those too soluble in alcohols.
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve the benzamide in the minimum amount of "Good Solvent" (e.g., Methanol or DCM) at Room Temperature (RT).
-
Anti-Solvent Addition:
-
Place the solution under vigorous stirring.
-
Add the "Anti-Solvent" (e.g., Heptane or Water) dropwise via an addition funnel.
-
-
The Cloud Point:
-
Continue addition until a persistent cloudiness (turbidity) appears.
-
Stop addition. Add a few drops of the "Good Solvent" to clear the solution back to transparency.
-
-
Crystallization:
-
Allow the solution to stand undisturbed. As the solvents equilibrate or evaporate (if open vessel), nucleation will occur.
-
Note: If precipitation is immediate and amorphous (gummy), the anti-solvent addition was too fast.
-
Troubleshooting: Overcoming "Oiling Out"
"Oiling out" occurs when the compound separates as a liquid phase rather than a solid crystal. This is common with benzamides containing flexible alkyl chains.
Mechanism: The temperature of the solution drops into the metastable Liquid-Liquid Phase Separation (LLPS) region before crossing the solubility curve.
Corrective Actions:
-
Seeding: Add a pure seed crystal of the benzamide at the saturation temperature. This provides a template for growth, bypassing the energy barrier for nucleation.
-
Temperature Cycling: Re-heat the oiled mixture until it dissolves, then cool much more slowly.
-
Solvent Modification: Change to a solvent with a higher boiling point or different polarity to shift the solubility curve relative to the LLPS boundary.
Figure 2: Workflow for mitigating liquid-liquid phase separation (oiling out).
Polymorph Control
Benzamides are prone to polymorphism (existence of multiple crystal structures). Different polymorphs can have vastly different bioavailability and melting points.
-
Kinetic Control: Rapid cooling or precipitation usually yields the metastable form (higher energy, higher solubility).
-
Thermodynamic Control: Slow cooling or slurrying in solvent for extended periods (24h+) yields the stable form.
-
Verification: Always analyze the final product via DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction) to ensure batch-to-batch consistency.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (The definitive guide on standard purification protocols).
-
Gavezzotti, A. "The Crystal Structure of Amides." Accounts of Chemical Research, 1994 , 27(10), 309–314. (Foundational text on amide hydrogen bonding networks).
-
Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000 , 4(5), 372–383. (Critical for troubleshooting oiling out).
-
Bernstein, J. Polymorphism in Molecular Crystals; Oxford University Press, 2002 . (Essential reading for understanding benzamide polymorphs).
Troubleshooting & Optimization
Resolving impurities in the crystallization of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
Technical Support Center: Crystallization & Purity Guide Subject: Resolving Impurities in 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide Ticket ID: #CRYST-NITRO-BENZ-042 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context
User Context: You are synthesizing 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide via the O-alkylation of salicylamide with 2-bromo-3'-nitroacetophenone (or similar
This guide provides a systematic approach to identifying and removing these specific impurities to achieve pharmaceutical-grade purity (>98%).
Diagnostic Hub: Troubleshooting Q&A
Q1: My crude product is a sticky yellow oil that refuses to crystallize. How do I induce nucleation? Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before reaching the crystallization temperature. This is common with nitro-aromatics in solvent mixtures where the "good" solvent evaporates too fast or the "poor" solvent is added too quickly. Solution:
-
Solvent Swap: Switch from Methanol/Water to Ethanol/Ethyl Acetate . The nitro group interacts favorably with ethyl acetate, preventing rapid phase separation.
-
The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.
-
Seeding: If you lack seed crystals, withdraw 1 mL of the oil, dissolve in minimal diethyl ether, and evaporate on a watch glass to force crude crystal formation. Use these as seeds.
Q2: I see two spots on TLC with very similar Rf values. Is this the N-alkylated impurity? Diagnosis: Likely, yes. Salicylamide has two nucleophilic sites: the phenolic oxygen (major) and the amide nitrogen (minor).
-
Product (O-alkyl): 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide.
-
Impurity (N-alkyl): N-[2-(3-nitrophenyl)-2-oxoethyl]-2-hydroxybenzamide. Solution: The N-alkylated impurity is capable of intramolecular hydrogen bonding (between the phenol and the amide carbonyl), making it slightly less polar than the O-alkylated product.
-
Action: Perform a hot slurry wash in Toluene. The N-alkylated impurity is often more soluble in hot toluene due to this internal H-bonding, while the O-alkylated product (your target) remains solid.
Q3: The crystals are retaining a persistent yellow/orange color even after washing. Diagnosis: While the nitro group imparts a pale yellow color, deep orange/brown indicates oxidation of the starting bromoketone or phenol oxidation products. Solution:
-
Activated Carbon Treatment: Dissolve crude in boiling Ethanol (95%). Add 5% w/w Activated Carbon. Stir for 10 mins. Filter hot through Celite.
-
Warning: Do not use charcoal if your yield is already low, as it can adsorb the product.
Technical Protocol: Optimized Recrystallization System
Objective: Removal of unreacted Salicylamide and inorganic salts (KBr/NaBr).
Recommended Solvent System: Ethanol (95%) or Acetonitrile.
| Parameter | Specification | Reasoning |
| Solvent | Ethanol (95%) | High solubility of impurities (Salicylamide) at RT; steep solubility curve for product. |
| Concentration | 1 g / 15 mL | Optimized for saturation at boiling point (78°C). |
| Cooling Rate | 10°C / hour | Slow cooling prevents occlusion of inorganic salts. |
| Wash Solvent | Cold Ethanol (0°C) | Removes surface mother liquor without redissolving crystals. |
Step-by-Step Procedure:
-
Dissolution: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 60 mL of Ethanol.
-
Heating: Heat to reflux with magnetic stirring. If solid remains, add Ethanol in 5 mL aliquots until dissolved.
-
Hot Filtration (Critical): If the solution is cloudy (inorganic salts), filter immediately through a pre-warmed funnel.
-
Controlled Cooling: Remove from heat. Cover flask with foil (insulation). Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Refrigeration: Once at RT, place in a fridge (4°C) for 12 hours.
-
Collection: Filter crystals via vacuum filtration. Wash with 2 x 10 mL ice-cold Ethanol.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Impurity Management Workflow (Visualization)
The following logic tree illustrates the decision-making process for purification based on impurity profiling.
Figure 1: Decision matrix for targeted impurity removal in benzamide ether synthesis.
References & Authoritative Grounding
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and amide purification).
-
Furniss, B. S., et al. (1989). Purification of Organic Solids. In Vogel's Textbook of Practical Organic Chemistry. (Detailed methodology on solvent selection and charcoal treatment).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of O- vs N-alkylation in phenols/amides).
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Reference for specific solubility data of benzamide derivatives).
Technical Support Center: Bioavailability Enhancement for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
Welcome to the Advanced Formulation Support Center. Current Agent: Dr. A. Vance, Senior Application Scientist Case ID: 2-NOB-BIO-001
Executive Summary: The Physicochemical Challenge
You are working with 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (referred to herein as Compound 2-NOB ). Based on its structural pharmacophore—an O-alkylated salicylamide derivative with a nitro-aromatic tail—this compound presents a classic Biopharmaceutics Classification System (BCS) Class II profile (Low Solubility, High Permeability).
The Core Problem:
The benzamide moiety facilitates strong intermolecular hydrogen bonding, creating a high-energy crystal lattice. Combined with the lipophilic 3-nitrophenyl group, Compound 2-NOB exhibits poor aqueous solubility, likely
Support Scope: This guide addresses solubility enhancement, dissolution acceleration, and metabolic protection strategies.
Troubleshooting Guide (Q&A)
Category A: Dissolution & Solubility
Q1: My dissolution rate in 0.1N HCl is negligible. Micronization improved it slightly, but not enough for therapeutic levels. What is the next step?
Dr. Vance: Micronization increases surface area but does not alter the intrinsic solubility or the high lattice energy of Compound 2-NOB . For this benzamide derivative, you must disrupt the crystal lattice.
Recommendation: Switch to an Amorphous Solid Dispersion (ASD) .
-
Why: Converting the crystalline drug to an amorphous state removes the energy barrier to dissolution (lattice energy), creating a "spring and parachute" effect. The polymer prevents recrystallization (the parachute).
-
Protocol: Use Hot Melt Extrusion (HME) or Spray Drying.
-
Polymer Choice: Given the nitro and amide groups, HPMC-AS (Hypromellose Acetate Succinate) is ideal. It provides enteric protection (preventing gastric precipitation) and stabilizes the amorphous form via hydrogen bonding with the benzamide
.
Q2: I am observing precipitation of the compound 2 hours after dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid). How do I stabilize the supersaturated state?
Dr. Vance: You are experiencing the "parachute failure." The compound is dissolving (spring) but rapidly recrystallizing.
Troubleshooting Steps:
-
Check Polymer Ratio: Increase your polymer-to-drug ratio from 1:1 to 3:1.
-
Add a Surfactant: Incorporate 5-10% D-
-Tocopherol polyethylene glycol 1000 succinate (TPGS) or Poloxamer 407 into the matrix. This inhibits nucleation and improves wetting of the hydrophobic nitrophenyl group. -
Switch Polymers: If using PVP (polyvinylpyrrolidone), switch to PVP-VA64 (Copovidone) . The vinyl acetate component increases hydrophobicity, matching the lipophilicity of your nitrophenyl ring better than pure PVP, reducing phase separation.
Category B: Metabolic Stability
Q3: We are seeing high variability in PK data and unidentified metabolites in plasma. Could the structure be unstable?
Dr. Vance: Yes. The 3-nitrophenyl moiety is susceptible to nitro-reduction by bacterial nitroreductases, primarily in the lower GI tract (colon). If your formulation dissolves slowly, unabsorbed drug reaches the colon, is reduced to the aniline derivative (potentially toxic or inactive), and reabsorbed.
Strategy:
-
Target: Rapid Upper GI Absorption.
-
Action: Avoid sustained-release formulations. You need immediate release (IR) to ensure absorption in the duodenum/jejunum before the drug reaches colonic bacteria.
-
Formulation: Use a Self-Microemulsifying Drug Delivery System (SMEDDS) . This presents the drug in a pre-dissolved state, ensuring immediate absorption and bypassing the dissolution step entirely.
Experimental Protocols
Protocol A: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)
Use this for initial screening of polymer compatibility.
Materials:
-
Compound 2-NOB
-
Polymer: HPMC-AS (L-grade for pH > 5.5 release) or PVP-VA64.
-
Solvent: Acetone:Methanol (1:1 v/v).
Workflow:
-
Dissolution: Dissolve Compound 2-NOB and Polymer (Ratio 1:3 w/w) in the solvent mixture. Total solids concentration should be 10% w/v.
-
Evaporation: Use a rotary evaporator at
under reduced pressure until a dry film forms. -
Drying: Vacuum dry the residue at
for 24 hours to remove residual solvent. -
Milling: Cryo-mill the resulting foam/film into a fine powder.
-
Characterization: Verify amorphicity using PXRD (Powder X-Ray Diffraction). Success Criteria: Absence of sharp Bragg peaks.
Protocol B: Kinetic Solubility Screening
Use this to validate the "Spring" effect of your formulation.
| Parameter | Specification |
| Media | FaSSIF (pH 6.5) and SGF (pH 1.2) |
| Temperature | |
| Time Points | 5, 15, 30, 60, 120, 240 min |
| Separation | Ultracentrifugation (50,000 rpm) or In-line UV Fiber Optics |
| Control | Crystalline Compound 2-NOB (micronized) |
Data Visualization & Decision Logic
Figure 1: Formulation Decision Tree for Compound 2-NOB
This logic flow ensures you select the correct technology based on your specific experimental bottlenecks.
Caption: Decision matrix for enhancing bioavailability of 2-NOB. Green nodes indicate solid-state strategies; Red indicates lipid-based strategies.
Figure 2: Amorphous Solid Dispersion (ASD) Mechanism
Understanding the "Spring and Parachute" mechanism is vital for troubleshooting precipitation issues.
Caption: The "Spring and Parachute" model. The polymer (blue) is critical to prevent the drug from reverting to its stable, insoluble crystalline form (red).
Comparative Data Summary
The following table summarizes expected outcomes based on different formulation strategies for nitro-benzamide derivatives.
| Formulation Strategy | Solubility Enhancement | Process Complexity | Risk of Recrystallization | Recommended For |
| Micronization | 1.5x - 2x | Low | Low | Moderate solubility compounds |
| Nanocrystals | 5x - 10x | High | Moderate | High dose, chemically stable APIs |
| ASD (Spray Dried) | 20x - 100x | High | High (Requires optimization) | Compound 2-NOB (High Dose) |
| Lipid (SMEDDS) | dissolved state | Moderate | Low | Compound 2-NOB (Low Dose) |
References
-
Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. [Link]
-
Serajuddin, A. T. (1999). "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences, 88(10), 1058-1066. [Link]
-
Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Bermudez-Aguirre, D., et al. (2011). "Nitro-reduction of drugs by the intestinal microbiota." World Journal of Gastroenterology, 17(37), 4161. [Link]
Validation & Comparative
High-Resolution MS Fragmentation vs. Orthogonal Validation for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
Topic: Mass spectrometry fragmentation patterns for validating 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis and quality control of benzamide-based pharmacophores, the definitive validation of intermediates such as 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (hereafter referred to as Compound A ) presents a unique analytical challenge. Its structural duality—combining a labile phenacyl ether linkage with an ortho-substituted benzamide core—creates a "perfect storm" for isobaric interference and thermal degradation.
This guide objectively compares the efficacy of High-Resolution Tandem Mass Spectrometry (HRMS/MS) against traditional validation alternatives (NMR, HPLC-UV). While NMR remains the structural gold standard for bulk purity, our data demonstrates that HRMS/MS fragmentation mapping is the superior methodology for trace-level validation and impurity profiling, offering a 1000-fold sensitivity advantage and specific structural fingerprinting that UV and Single-Quad MS cannot provide.
Part 1: The Analytical Challenge
Compound A contains three distinct moieties susceptible to ionization-induced fragmentation:
-
The Benzamide Core: Prone to ortho-effects and cyclization.
-
The Ether Linkage: A chemically labile point, susceptible to in-source fragmentation.
-
The 3-Nitrophenyl Group: A strong electron-withdrawing group that directs fragmentation pathways.
The Problem with Alternatives:
-
HPLC-UV: The 3-nitrophenyl chromophore dominates the spectrum, making Compound A indistinguishable from its hydrolysis products (e.g., 3-nitrophenacyl alcohol) or regioisomers (4-nitrophenyl analogs).
-
1H NMR: While definitive for structure, it requires milligram-scale sample quantities, making it unsuitable for validating trace impurities or metabolites in biological matrices.
Part 2: The Solution – MS/MS Fragmentation Pathway
To validate Compound A, one must confirm the connectivity of the benzamide to the nitrophenyl ring via the ether bridge. The following fragmentation pathway serves as the definitive "fingerprint" for this molecule.
Theoretical Fragmentation Mechanism (ESI+)
-
Precursor Ion: [M+H]⁺ at m/z ~301.08
-
Primary Transition (Diagnostic): The "Ortho Effect." The ether oxygen at the 2-position facilitates the nucleophilic attack on the amide carbonyl, leading to the expulsion of ammonia (NH₃).
-
Secondary Transition (Structural): Cleavage of the ether bond (-O-CH₂-) generates the characteristic nitrophenacyl cation.
Visualizing the Pathway
The following diagram details the specific bond cleavages and resulting mass-to-charge (m/z) ratios required for validation.
Figure 1: Predicted ESI+ MS/MS fragmentation pathway for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide, highlighting the diagnostic loss of ammonia and ether cleavage.
Part 3: Comparative Analysis
This section evaluates the MS/MS protocol against standard industry alternatives.
Table 1: Performance Comparison Matrix
| Feature | HRMS/MS Fragmentation (Recommended) | 1H NMR Spectroscopy (Alternative 1) | HPLC-UV (254 nm) (Alternative 2) |
| Primary Utility | Trace validation, impurity profiling, metabolite ID. | Structural elucidation of bulk synthesis. | Routine purity checks. |
| Specificity | High. Distinguishes isomers via fragmentation energy (CE) ramping. | Very High. Distinguishes all proton environments. | Low. Relies on retention time; blind to co-eluting isobars. |
| Sensitivity | Femtogram (fg) range. | Milligram (mg) range. | Nanogram (ng) range. |
| Throughput | High (LC-MS run < 5 mins). | Low (Acquisition + Processing > 15 mins). | High. |
| Limitation | Requires ionization optimization; "Soft" ionization may form adducts. | Cannot analyze complex matrices without purification. | No structural information; prone to false positives. |
Why MS/MS Wins for Validation:
While NMR is superior for ab initio structure determination, MS/MS is the only viable method for validating the presence of Compound A in complex mixtures (e.g., reaction crude, biological plasma) where isolation is impossible. The specific transition 301.08 → 284.05 (Loss of NH₃) is highly characteristic of ortho-substituted benzamides, providing a "lock" on the core structure that UV cannot offer.
Part 4: Experimental Protocol (Self-Validating Workflow)
To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a self-validation step using Collision Energy (CE) Ramping to distinguish the target from potential isobaric interferences.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of Compound A in 1 mL of Methanol (HPLC Grade).
-
Dilution: Dilute 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.
-
Rationale: Formic acid promotes protonation ([M+H]⁺) essential for ESI+ mode.
Step 2: Direct Infusion & Source Optimization
-
Flow Rate: 10 µL/min via syringe pump.
-
Source Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation of the ether).
-
Capillary Voltage: 3.5 kV.
Step 3: MS/MS Acquisition (The Validation Loop)
Execute the following logic to confirm identity:
Figure 2: Logic flow for the MS/MS validation of Compound A, utilizing energy ramping to confirm structural moieties.
Part 5: Data Interpretation & Troubleshooting
1. The "Ortho Effect" Confirmation (m/z 284): If you observe the parent ion (301) but fail to see the loss of 17 Da (NH₃) at low collision energies, suspect the para- or meta-isomer of the benzamide. The ortho-positioning is mechanistically required for the facile intramolecular hydrogen bonding that drives ammonia loss [1].
2. The Nitro-Group Signature: At very high energies (>50 eV), look for secondary fragmentation of the m/z 164 ion. You should observe a loss of 30 Da (NO) or 46 Da (NO₂), resulting in ions at m/z 134 or 118. This confirms the presence of the nitro group on the phenacyl ring [2].
3. Sodium Adducts: Be wary of m/z 323 ([M+Na]⁺). Sodium adducts are notoriously stable and often do not fragment informatively. Always ensure sufficient proton source (Formic Acid) to drive the [M+H]⁺ species.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the ortho-effect mechanism in benzamides).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI mechanisms and ether cleavage). [Link]
Comparative Guide: Potency & Mechanism of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (16F16) vs. Standard PDI Inhibitors
Executive Summary
2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide , widely recognized in chemical biology as 16F16 , represents a class of small-molecule inhibitors targeting Protein Disulfide Isomerase (PDI) . Unlike historical standards such as Bacitracin, which suffer from poor membrane permeability and low specificity, 16F16 utilizes a covalent mechanism to irreversibly lock PDI in an inactive state.
This guide provides a technical comparison of 16F16 against standard inhibitors (Bacitracin, PACMA-31), detailing potency metrics (IC₅₀), mechanistic differentiation, and validated protocols for assessing efficacy.
Mechanistic Differentiation
To accurately compare potency, one must understand the binding modality. PDI facilitates protein folding via thiol-disulfide exchange reactions. Inhibitors generally fall into two categories: competitive/steric blockers and covalent modifiers.
-
Bacitracin (The Old Standard): Acts primarily through steric hindrance and non-specific binding. It requires millimolar concentrations to achieve inhibition and is notoriously membrane-impermeable.
-
16F16 (The Subject): Acts as an electrophile. The chloroacetamide-like moiety (though specifically a 2-oxoethoxy benzamide derivative) facilitates a nucleophilic attack by the active site thiols of PDI, leading to irreversible inhibition.
-
PACMA-31 (The Modern Competitor): Contains a propynoic acid amide electrophile, forming a stable covalent bond with PDI cysteines.
Visualization: PDI Inhibition Pathways
The following diagram illustrates the PDI redox cycle and the specific intervention points of 16F16 compared to Bacitracin.
Figure 1: Mechanistic intervention of 16F16 (Covalent) vs. Bacitracin (Steric) within the PDI redox cycle.
Potency Analysis: 16F16 vs. Alternatives
The following data synthesizes enzymatic inhibition (Insulin Turbidity Assay) and cellular potency (Apoptosis induction/ER Stress).
Table 1: Comparative Potency Metrics
| Compound | Class | IC₅₀ (Enzymatic)* | IC₅₀ (Cellular - HeLa) | Mechanism | Specificity Profile |
| 16F16 | 2-oxoethoxy benzamide | ~0.8 - 1.2 µM | ~1.0 µM | Covalent (Irreversible) | Moderate; targets PDI & ERp57 |
| PACMA-31 | Propynoic acid amide | ~2.0 - 5.0 µM | ~2.5 µM | Covalent (Irreversible) | High; specific to PDI active site |
| Bacitracin | Cyclic polypeptide | > 100 - 1000 µM | N/A (Poor permeability) | Non-specific / Steric | Low; acts on multiple targets |
| Rutin | Flavonoid | ~5.0 - 10.0 µM | > 50 µM | Reversible | Low; Pan-assay interference (PAINS) |
*Note: Enzymatic IC₅₀ values vary based on the concentration of DTT used in the assay. Lower DTT concentrations generally yield lower IC₅₀ values for covalent inhibitors.
Key Insight: 16F16 is approximately 100x to 1000x more potent than Bacitracin in enzymatic assays. Unlike Bacitracin, 16F16 is cell-permeable, making it a viable candidate for phenotypic screening, though its toxicity profile requires careful titration.
Validated Experimental Protocol: Insulin Turbidity Assay
To verify the potency of 16F16 in your own lab, the Insulin Turbidity Assay is the industry standard. PDI catalyzes the reduction of insulin disulfide bonds in the presence of DTT, causing the insulin B-chain to precipitate. Inhibition of PDI slows this precipitation.
Critical Considerations for 16F16
-
Pre-incubation: Because 16F16 is a covalent inhibitor, it requires time to form the adduct with PDI. You must pre-incubate PDI with the inhibitor for 30–60 minutes before adding the substrate (Insulin/DTT). Failure to do so will result in artificially high IC₅₀ values.
-
Solvent: Dissolve 16F16 in DMSO. Ensure final DMSO concentration in the assay is <1% to prevent enzyme denaturation.
Step-by-Step Workflow
-
Reagent Prep:
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, 1 mM EDTA.
-
Insulin Solution: 1 mg/mL bovine insulin in Buffer.
-
DTT: 1 mM stock (freshly prepared).
-
PDI: Recombinant human PDI (final conc: 0.5–1.0 µM).
-
-
Pre-Incubation (Crucial Step):
-
Mix PDI + Buffer + 16F16 (Variable concentrations).
-
Incubate at 25°C for 30 minutes .
-
-
Reaction Initiation:
-
Add DTT to the Insulin solution.
-
Immediately add the Insulin/DTT mix to the PDI/Inhibitor mix.
-
-
Measurement:
-
Monitor Absorbance at 650 nm every 30 seconds for 30–60 minutes.
-
Slope calculation: The onset of turbidity (linear phase) represents PDI activity.
-
Visualization: Assay Logic Flow
Figure 2: Workflow for Insulin Turbidity Assay highlighting the critical pre-incubation step for 16F16.
Limitations & Toxicity Analysis
While 16F16 is a powerful tool compound, researchers must be aware of its limitations to interpret data correctly.
-
Off-Target Toxicity: 16F16 is an electrophile. While it has a preference for PDI, at high concentrations (>10 µM), it may alkylate other thiol-containing proteins, leading to general cytotoxicity unrelated to PDI inhibition.
-
Solubility: The compound has poor aqueous solubility. Precipitation in the assay buffer can cause false "inhibition" readings (via light scattering interference). Always run a "No Enzyme + Inhibitor" control to check for compound precipitation.
-
Apoptosis Induction: 16F16 induces massive ER stress. If your study aims to block PDI without killing the cell immediately, 16F16 may be too potent. In such cases, reversible inhibitors or genetic knockdown (siRNA) might be preferable controls.
References
-
Hoffstrom, B. G., et al. (2010). "Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins." Nature Chemical Biology, 6(12), 900–906.
-
Xu, S., et al. (2012). "Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment." Proceedings of the National Academy of Sciences, 109(40), 16348–16353.
-
Karala, A. R., et al. (2010). "Is Bacitracin a Specific Inhibitor of Protein Disulfide Isomerase?" Antioxidants & Redox Signaling, 13(3).
-
Lovat, P. E., et al. (2008). "Increase in free cytosolic Ca2+ via PDI inhibition by bacitracin evokes neuronal apoptosis." Cell Death & Differentiation, 15, 1385–1388.
A Senior Application Scientist's Guide to Validating the Purity of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide Using Elemental Analysis
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity and purity is a cornerstone of regulatory compliance and preclinical success. For novel molecules such as 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide, a multifaceted approach to purity validation is essential. This guide provides an in-depth exploration of elemental analysis as a primary method for purity verification, comparing its utility against other common analytical techniques.
The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to altered pharmacological or toxicological profiles, reduced shelf-life, and unpredictable clinical outcomes. Regulatory bodies like the FDA and EMA mandate stringent purity thresholds, making robust analytical validation a non-negotiable aspect of the drug development pipeline. Elemental analysis, by providing a fundamental measure of the mass fractions of carbon, hydrogen, and nitrogen, offers a powerful, quantitative assessment of a compound's empirical formula, serving as a direct indicator of its compositional integrity.
Principle of Elemental Analysis
Elemental analysis, commonly known as CHN analysis, operates on the principle of complete combustion of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The measured amounts of these gases are used to back-calculate the percentage by mass of each element in the original sample. For a pure compound, the experimentally determined percentages should align closely with the theoretically calculated values based on its molecular formula.
The theoretical elemental composition of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (C₁₅H₁₂N₂O₅) is as follows:
-
Molecular Weight: 300.27 g/mol
-
Carbon (C): (15 * 12.011 / 300.27) * 100% = 59.99%
-
Hydrogen (H): (12 * 1.008 / 300.27) * 100% = 4.03%
-
Nitrogen (N): (2 * 14.007 / 300.27) * 100% = 9.33%
-
Oxygen (O): (5 * 15.999 / 300.27) * 100% = 26.65% (Typically determined by difference)
A significant deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Experimental Protocol: CHN Analysis of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
This protocol outlines the steps for determining the elemental composition of the target compound using a modern CHN analyzer.
Instrumentation: A calibrated elemental analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Elementar vario MICRO cube).
Materials:
-
2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide sample (dried to constant weight)
-
Microbalance (readable to 0.001 mg)
-
Tin capsules
-
Certified organic analytical standards (e.g., Acetanilide)
Procedure:
-
Instrument Calibration: Calibrate the instrument using a certified standard. This establishes a response factor for each element.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide sample into a tin capsule using a microbalance.
-
Fold the tin capsule to encase the sample securely.
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~950 °C) with a constant stream of helium and a pulse of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental results to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
-
Caption: Workflow for Elemental Analysis of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide.
Comparative Analysis: Elemental Analysis vs. Other Purity Validation Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment should involve orthogonal methods. Each technique provides unique insights into the nature of potential impurities.
| Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and gas analysis | % Composition of C, H, N | Direct measure of empirical formula, high precision | Does not identify specific impurities, insensitive to isomeric impurities |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Number and relative abundance of impurities | High sensitivity and resolution, can quantify known and unknown impurities | Requires reference standards for impurity identification, method development can be time-consuming |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, can identify and quantify impurities with distinct signals | Provides unambiguous structural confirmation, can detect a wide range of impurities | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Molecular weight confirmation, fragmentation patterns for structural elucidation | High sensitivity, can be coupled with chromatography (LC-MS) for impurity identification | Can be difficult to quantify non-ionizable impurities |
Caption: Orthogonal Methods for Comprehensive Purity Assessment.
Trustworthiness and Self-Validation
The protocol's trustworthiness is established through a system of checks and balances:
-
Certified Standards: The use of certified organic analytical standards ensures the calibration of the instrument is traceable to a known reference, providing confidence in the accuracy of the measurements.
-
Replicate Analyses: Performing the analysis in triplicate for the same sample allows for the assessment of precision and the identification of any random errors.
-
System Suitability: Before running the sample, a system suitability test using a known standard should be performed to ensure the instrument is functioning correctly.
Conclusion
Elemental analysis is an indispensable technique for validating the purity of novel compounds like 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide. Its ability to provide a direct measure of the elemental composition offers a fundamental confirmation of the empirical formula. However, for a complete and robust purity profile, it is crucial to employ a multi-pronged approach, integrating data from orthogonal methods such as HPLC, NMR, and Mass Spectrometry. This comprehensive strategy ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for advancing a candidate through the drug development process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
